molecular formula C5H3F7N4 B14153298 3-(heptafluoropropyl)-1H-1,2,4-triazol-5-amine CAS No. 25979-02-6

3-(heptafluoropropyl)-1H-1,2,4-triazol-5-amine

Cat. No.: B14153298
CAS No.: 25979-02-6
M. Wt: 252.09 g/mol
InChI Key: WRONHTPBJGQDGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Heptafluoropropyl)-1H-1,2,4-triazol-5-amine is a fluorinated triazole derivative. This compound is notable for its unique chemical structure, which includes a heptafluoropropyl group attached to a triazole ring. The presence of fluorine atoms imparts distinct physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(heptafluoropropyl)-1H-1,2,4-triazol-5-amine typically involves the reaction of heptafluoropropyl iodide with 3-amino-1,2,4-triazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(Heptafluoropropyl)-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole compounds.

Scientific Research Applications

3-(Heptafluoropropyl)-1H-1,2,4-triazol-5-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(heptafluoropropyl)-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with biological receptors, influencing various biochemical pathways. The heptafluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its efficacy.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,2,4-triazole: A precursor in the synthesis of 3-(heptafluoropropyl)-1H-1,2,4-triazol-5-amine.

    1,2,4-Triazole: A parent compound with similar structural features but lacking the heptafluoropropyl group.

    Heptafluoropropyl derivatives: Compounds with similar fluorinated groups but different core structures.

Uniqueness

This compound is unique due to the combination of the triazole ring and the heptafluoropropyl group. This combination imparts distinct physicochemical properties, such as high thermal stability, resistance to degradation, and enhanced bioactivity, making it valuable in various applications.

Properties

CAS No.

25979-02-6

Molecular Formula

C5H3F7N4

Molecular Weight

252.09 g/mol

IUPAC Name

5-(1,1,2,2,3,3,3-heptafluoropropyl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C5H3F7N4/c6-3(7,1-14-2(13)16-15-1)4(8,9)5(10,11)12/h(H3,13,14,15,16)

InChI Key

WRONHTPBJGQDGJ-UHFFFAOYSA-N

Canonical SMILES

C1(=NC(=NN1)N)C(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.